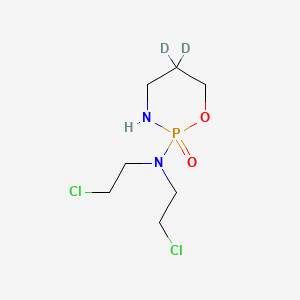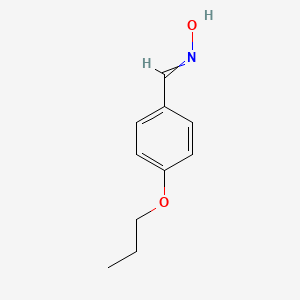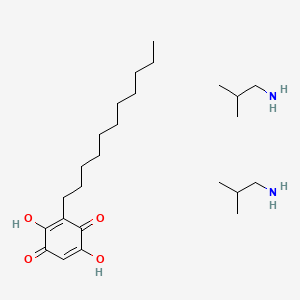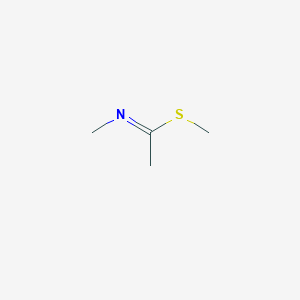
5,5'-Dideuterocyclophosphamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’-Dideuterocyclophosphamide is a deuterated analog of cyclophosphamide, a well-known chemotherapeutic and immunosuppressive agent. The incorporation of deuterium atoms at specific positions in the molecule can alter its metabolic pathways and pharmacokinetics, potentially leading to improved therapeutic profiles and reduced side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Dideuterocyclophosphamide involves the base-catalyzed deuterium exchange of 3-hydroxypropionitrile, followed by medium pressure catalytic hydrogenation to yield 1-amino-2,2-dideuteropropan-3-ol . This intermediate is then subjected to further chemical transformations to produce the final compound.
Industrial Production Methods: While specific industrial production methods for 5,5’-Dideuterocyclophosphamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring stringent quality control to maintain the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 5,5’-Dideuterocyclophosphamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions include various deuterated metabolites, which can have different biological activities and pharmacokinetic profiles compared to the non-deuterated analogs .
Wissenschaftliche Forschungsanwendungen
5,5’-Dideuterocyclophosphamide has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuterium substitution on chemical reactivity and stability.
Biology: Investigated for its potential to alter metabolic pathways and reduce toxicity in biological systems.
Medicine: Explored as a chemotherapeutic agent with potentially improved efficacy and reduced side effects due to altered metabolism.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Wirkmechanismus
The mechanism of action of 5,5’-Dideuterocyclophosphamide involves its conversion to active metabolites in the liver. These metabolites, such as phosphoramide mustard, alkylate DNA, leading to the inhibition of DNA synthesis and cell division. The incorporation of deuterium atoms can slow down the metabolic activation, potentially reducing the formation of toxic by-products and enhancing the therapeutic index .
Vergleich Mit ähnlichen Verbindungen
Cyclophosphamide: The non-deuterated analog, widely used in chemotherapy.
4,4’-Dideuterocyclophosphamide: Another deuterated analog with different deuterium substitution positions.
Ifosfamide: A structural analog with similar therapeutic applications.
Uniqueness: 5,5’-Dideuterocyclophosphamide is unique due to its specific deuterium substitution, which can significantly alter its metabolic pathways and pharmacokinetics. This can lead to improved therapeutic outcomes and reduced side effects compared to its non-deuterated and other deuterated analogs .
Eigenschaften
CAS-Nummer |
59720-09-1 |
|---|---|
Molekularformel |
C7H15Cl2N2O2P |
Molekulargewicht |
263.10 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-5,5-dideuterio-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12)/i1D2 |
InChI-Schlüssel |
CMSMOCZEIVJLDB-DICFDUPASA-N |
Isomerische SMILES |
[2H]C1(CNP(=O)(OC1)N(CCCl)CCCl)[2H] |
Kanonische SMILES |
C1CNP(=O)(OC1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-methylbicyclo[2.2.1]hept-2-ene](/img/structure/B14596963.png)
![4-[(Ethylamino)methyl]-5-[(ethylsulfanyl)methyl]-2-methylpyridin-3-ol](/img/structure/B14596968.png)
![1-Piperidinamine, N-[1-(ethylazo)ethyl]-](/img/structure/B14596974.png)

![Pyridine, 2-[[(2-chlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14596985.png)
![Phosphorane, [(4-bromophenyl)methylene]triphenyl-](/img/structure/B14596995.png)


![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-8-yl)oxy]propanoic acid](/img/structure/B14597009.png)
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(diphenylmethyl)amino]-](/img/structure/B14597015.png)
![6,6-Dimethoxy-1,5-diphenyl-2,4-dioxabicyclo[3.2.0]heptan-3-one](/img/structure/B14597033.png)

stannane](/img/structure/B14597048.png)

